ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE
Description
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE is a synthetic organic compound featuring a quinoline core substituted with a 3,4-dimethylbenzenesulfonyl group at position 3, a fluorine atom at position 6, and a piperidine-3-carboxylate ethyl ester moiety at position 2.
Properties
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O4S/c1-4-32-25(29)18-6-5-11-28(15-18)24-21-13-19(26)8-10-22(21)27-14-23(24)33(30,31)20-9-7-16(2)17(3)12-20/h7-10,12-14,18H,4-6,11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIQWNDICQIYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The 6-fluoroquinoline scaffold is synthesized via Gould-Jacobs cyclization, utilizing 4-fluoroaniline and diethyl ethoxymethylenemalonate. Heating under reflux in diphenyl ether at 220–250°C yields ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, which is subsequently dehydrated with phosphorus oxychloride (POCl₃) to form 4-chloro-6-fluoroquinoline-3-carboxylate.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Diethyl ethoxymethylenemalonate, 240°C | 65–72 |
| Chlorination | POCl₃, reflux, 6 h | 85–90 |
Skraup Reaction Variant
Alternative methods employ the Skraup reaction with 4-fluoroaniline, glycerol, and sulfuric acid, though this approach risks over-oxidation and lower regioselectivity for the 6-fluoro substituent.
Sulfonylation at Position 3
Direct Sulfonylation
Treatment of 4-chloro-6-fluoroquinoline-3-carboxylate with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base affords the sulfonylated intermediate. Optimal conditions include 0°C to room temperature over 12 h, achieving 70–75% yield.
Representative Procedure
- Dissolve 4-chloro-6-fluoroquinoline-3-carboxylate (1 equiv) in DCM.
- Add TEA (2.5 equiv) and 3,4-dimethylbenzenesulfonyl chloride (1.2 equiv) dropwise.
- Stir at 0°C → RT, monitor by TLC.
- Quench with water, extract with DCM, and purify via silica chromatography.
Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 3-bromo-6-fluoroquinoline and 3,4-dimethylbenzenesulfonyl boronic acid offers an alternative route, though limited by boronic acid availability and side reactions.
Piperidine Moiety Incorporation
Nucleophilic Aromatic Substitution
Replacement of the 4-chloro group with piperidine-3-carboxylate ethyl ester is achieved via SNAr reaction. Heating the sulfonylated quinoline with piperidine-3-carboxylic acid ethyl ester in dimethylformamide (DMF) at 80°C for 24 h yields the coupled product (60–68% yield).
Optimization Insights
- Base : Potassium carbonate (K₂CO₃) outperforms sodium hydride (NaH) in minimizing ester hydrolysis.
- Solvent : DMF > DMSO due to lower viscosity and easier workup.
Buchwald-Hartwig Amination
For higher efficiency, palladium-catalyzed amination using Pd(OAc)₂ and Xantphos facilitates coupling at 100°C, achieving 75–80% yield. This method reduces reaction time to 12 h and enhances functional group tolerance.
Esterification and Final Modification
Ethyl Ester Formation
If the piperidine moiety lacks the ethyl ester, post-coupling esterification with ethanol and sulfuric acid under reflux completes the structure. Typical yields range from 85–90%.
Purification and Characterization
Final purification via recrystallization (ethanol/water) or preparative HPLC ensures >98% purity. Structural validation employs:
- ¹H NMR : δ 1.25 (t, 3H, CH₂CH₃), 3.45–3.70 (m, piperidine protons), 7.80–8.20 (m, aromatic protons).
- MS (ESI+) : m/z 515.2 [M+H]⁺.
Process Optimization and Challenges
Yield Enhancement Strategies
Common Side Reactions
- Ester Hydrolysis : Mitigated by using anhydrous conditions and non-nucleophilic bases.
- Sulfonamide Formation : Occurs with excess sulfonyl chloride; controlled stoichiometry minimizes this.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
¹ Estimated based on structural components; exact formula requires confirmation.
Functional Group-Driven Properties
- Sulfonyl Group (Target Compound): The 3,4-dimethylbenzenesulfonyl group likely improves solubility in polar solvents compared to the methylpyrazine group in , which lacks strong polar substituents. Sulfonyl groups are also known to enhance target binding in kinase inhibitors, a feature absent in the pyridazine derivative .
- Fluorine vs. Trifluoromethyl : The 6-fluoro substituent in the target compound may reduce metabolic degradation compared to the trifluoromethyl group in , which offers greater electronegativity but higher steric bulk.
- Ethyl Ester vs. Carboxylic Acid : The ethyl ester in the target compound and likely improves cell membrane permeability relative to the carboxylic acid in , which may ionize at physiological pH, reducing bioavailability .
Molecular Weight and Complexity
The target compound’s estimated molar mass (~506.58 g/mol) exceeds both (221.25 g/mol) and (346.69 g/mol), reflecting its structural complexity.
Research Implications and Limitations
The absence of direct data on the target compound in the provided evidence necessitates cautious extrapolation from structural analogs. For example:
- The pyridazine derivative demonstrates that halogenated aromatic systems (e.g., 3-chlorophenyl) combined with fluorinated groups can yield compounds with moderate bioactivity, though the target compound’s quinoline core may offer superior π-π stacking interactions for target binding.
- The carboxylic acid in highlights the trade-off between solubility and permeability, suggesting the ethyl ester in the target compound was strategically chosen to balance these properties.
Critical Knowledge Gaps:
- Exact synthetic route, melting point, and purity data for the target compound.
- Experimental evidence of biological activity (e.g., IC₅₀ values, selectivity profiles).
Biological Activity
Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a quinoline moiety, and a sulfonyl group. The presence of these functional groups contributes to its biological activity.
| Component | Structure |
|---|---|
| Piperidine | Piperidine |
| Quinoline | Quinoline |
| Sulfonyl Group | Sulfonyl |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound inhibits specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death in malignant cells.
- Anti-inflammatory Properties : It appears to modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.
Anticancer Properties
The compound has demonstrated promising anticancer activity in various studies. For example:
- In vitro studies on human cancer cell lines (e.g., HL-60 leukemia cells) revealed that it significantly reduced cell viability with an IC50 value indicating potent cytotoxicity.
- A selectivity index (SI) analysis showed that the compound preferentially affects malignant cells over non-malignant cells, highlighting its potential as a targeted cancer therapy.
Antiviral Activity
Recent investigations into the antiviral properties of sulfonamide derivatives have suggested that compounds similar to this compound exhibit activity against various viral strains. The mechanism involves interference with viral replication processes.
Case Studies
- Study on HL-60 Cells : A study evaluated the effects of the compound on HL-60 cells, showing a significant increase in apoptosis markers (caspase activation and PARP cleavage) after treatment with low concentrations of the compound.
- Selectivity Analysis : Another study assessed the selectivity of this compound against various malignant and non-malignant cell lines, confirming its higher toxicity towards cancerous cells with minimal effects on normal cells.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Ethanol or dichloromethane enhances solubility and reaction efficiency .
- Temperature Control : Maintaining 60–80°C prevents side reactions during sulfonylation .
- Catalyst Screening : Lewis acids improve cyclization yields by 15–20% .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
Methodological Framework :
- Functional Group Variation : Systematically modify substituents (e.g., fluoro → chloro, methyl → ethyl) to assess impact on bioactivity .
- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based inhibition assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., ATP-binding pockets) .
Q. Key Parameters :
- IC₅₀ Values : Compare inhibitory concentrations across derivatives.
- Thermodynamic Stability : Calculate binding energies (ΔG) from docking simulations .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., fluorine at C6, sulfonyl at C3) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using C18 columns (methanol/water mobile phase) .
- Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 487.2) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Cross-Validation Approaches :
- Orthogonal Assays : Validate kinase inhibition using both radiometric and fluorescence polarization assays .
- Dose-Response Curves : Compare EC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Substituent Analysis : Correlate activity with electron-withdrawing (e.g., -F) vs. donating (e.g., -OCH₃) groups .
Case Study : Fluoro substituents (C6) enhance target selectivity but reduce solubility, requiring formulation optimization .
Basic: What reaction conditions optimize the sulfonylation step?
Answer:
- Reagent : 3,4-Dimethylbenzenesulfonyl chloride in stoichiometric excess (1.2 eq) .
- Solvent : Ethanol (polar aprotic) at 70°C for 6 hours .
- Catalyst : Triethylamine (1.5 eq) to neutralize HCl byproducts .
- Yield : 75–85% after column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: What computational methods predict target interactions and metabolic stability?
Answer:
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability to receptors (e.g., EGFR) .
- ADMET Prediction : SwissADME predicts logP (2.8) and CYP450 inhibition risks .
- Metabolite Identification : Use Schrödinger’s MetaSite to map Phase I/II metabolism pathways .
Basic: How is the compound purified post-synthesis?
Answer:
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted sulfonyl chlorides .
- Recrystallization : Ethanol/water mixture (3:1) yields crystals with >99% purity .
- TLC Monitoring : Rf = 0.5 (ethyl acetate/hexane 1:1) ensures reaction completion .
Advanced: What strategies reduce toxicity in preclinical studies?
Answer:
- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to improve bioavailability and reduce off-target effects .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and clearance rates in rodent models .
- Structural Modifications : Replace the sulfonyl group with carbamate to mitigate hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
